Nepadutant
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Overview
Description
Nepadutant, also known by its code name MEN-11420, is a glycosylated bicyclic cyclo hexapeptide drug. It acts as a highly selective tachykinin neurokinin-2 receptor antagonist. This compound was developed by the Menarini Group and has been investigated for the treatment of functional gastrointestinal disorders and asthma .
Preparation Methods
Nepadutant is synthesized using the Fmoc solid-phase synthetic method. The process involves sequentially coupling six substances to a resin carrier to obtain a peptide resin . The detailed reaction conditions and industrial production methods are proprietary and not publicly disclosed.
Chemical Reactions Analysis
Nepadutant undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are not commonly associated with this compound due to its stable peptide structure.
Substitution: this compound can undergo substitution reactions, particularly at the amino acid residues.
Common Reagents and Conditions: The synthesis of this compound typically involves reagents such as Fmoc-protected amino acids, coupling agents like HBTU, and deprotection agents like piperidine.
Scientific Research Applications
Nepadutant has been extensively studied for its potential therapeutic applications, including:
Chemistry: Used as a model compound in peptide synthesis and receptor binding studies.
Biology: Investigated for its role in modulating neurokinin-2 receptors in various biological systems.
Medicine: Studied for the treatment of colic, infantile colic, and infantile functional gastrointestinal disorders. .
Mechanism of Action
Nepadutant exerts its effects by selectively binding to and antagonizing tachykinin neurokinin-2 receptors. This interaction inhibits the binding of endogenous tachykinins, such as neurokinin A, thereby reducing receptor activation and subsequent physiological responses. The primary molecular targets are the neurokinin-2 receptors located in the gastrointestinal tract and other tissues .
Comparison with Similar Compounds
Nepadutant is unique among tachykinin neurokinin-2 receptor antagonists due to its glycosylated bicyclic cyclo hexapeptide structure. Similar compounds include:
Ibodutant: Another neurokinin-2 receptor antagonist with a different peptide structure.
Saredutant: A neurokinin-2 receptor antagonist with distinct pharmacological properties
This compound’s uniqueness lies in its specific receptor binding affinity and its potential therapeutic applications in gastrointestinal disorders and asthma .
Properties
CAS No. |
183747-35-5 |
---|---|
Molecular Formula |
C45H58N10O13 |
Molecular Weight |
947.0 g/mol |
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[(1S,4S,10S,13S,16S)-4-benzyl-7-(1H-indol-3-ylmethyl)-16-(2-methylpropyl)-3,6,9,12,15,18,21-heptaoxo-2,5,8,11,14,17,20-heptazabicyclo[8.8.4]docosan-13-yl]acetamide |
InChI |
InChI=1S/C45H58N10O13/c1-21(2)13-27-39(62)53-31(17-35(59)55-45-36(48-22(3)57)38(61)37(60)33(20-56)68-45)43(66)52-30-16-34(58)47-19-32(44(67)49-27)54-40(63)28(14-23-9-5-4-6-10-23)50-41(64)29(51-42(30)65)15-24-18-46-26-12-8-7-11-25(24)26/h4-12,18,21,27-33,36-38,45-46,56,60-61H,13-17,19-20H2,1-3H3,(H,47,58)(H,48,57)(H,49,67)(H,50,64)(H,51,65)(H,52,66)(H,53,62)(H,54,63)(H,55,59)/t27-,28-,29?,30-,31-,32-,33+,36+,37+,38+,45+/m0/s1 |
InChI Key |
NGCNKEZHGRXHNL-JSCJOTBSSA-N |
SMILES |
CC(C)CC1C(=O)NC(C(=O)NC2CC(=O)NCC(C(=O)N1)NC(=O)C(NC(=O)C(NC2=O)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC(=O)NC6C(C(C(C(O6)CO)O)O)NC(=O)C |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H]2CC(=O)NC[C@@H](C(=O)N1)NC(=O)[C@@H](NC(=O)C(NC2=O)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC(=O)N[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)NC(=O)C |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC2CC(=O)NCC(C(=O)N1)NC(=O)C(NC(=O)C(NC2=O)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC(=O)NC6C(C(C(C(O6)CO)O)O)NC(=O)C |
Key on ui other cas no. |
183747-35-5 |
Synonyms |
Nepadutant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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